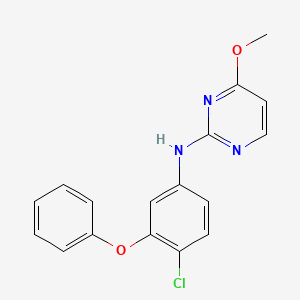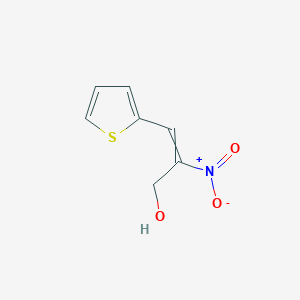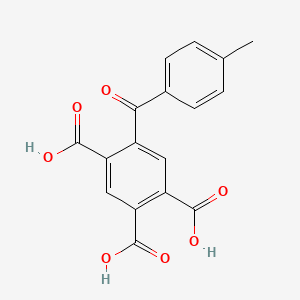
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- is a complex organic compound with the molecular formula C17H12O7 It is a derivative of 1,2,4-benzenetricarboxylic acid, where one of the carboxyl groups is substituted with a 4-methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- can be synthesized through a multi-step process involving the acylation of 1,2,4-benzenetricarboxylic acid. The typical synthetic route includes:
Acylation Reaction: The introduction of the 4-methylbenzoyl group to the 1,2,4-benzenetricarboxylic acid using a Friedel-Crafts acylation reaction. This involves the use of an acyl chloride (4-methylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,4-benzenetricarboxylic acid, 5-(4-methylbenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
1,2,4-Benzenetricarboxylic acid: The parent compound, which lacks the 4-methylbenzoyl group.
1,2,4,5-Benzenetetracarboxylic acid: A similar compound with an additional carboxyl group.
Trimellitic acid: Another derivative of 1,2,4-benzenetricarboxylic acid with different substituents.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
847802-80-6 |
|---|---|
分子式 |
C17H12O7 |
分子量 |
328.27 g/mol |
IUPAC名 |
5-(4-methylbenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C17H12O7/c1-8-2-4-9(5-3-8)14(18)10-6-12(16(21)22)13(17(23)24)7-11(10)15(19)20/h2-7H,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
AWDBXGGSMBRVBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
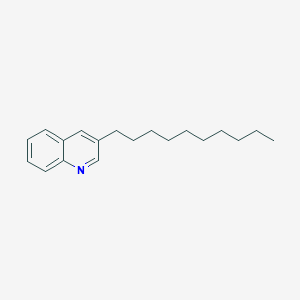
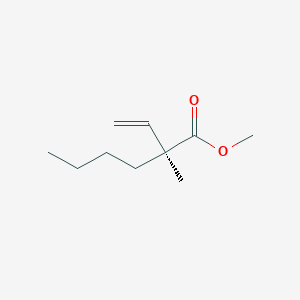
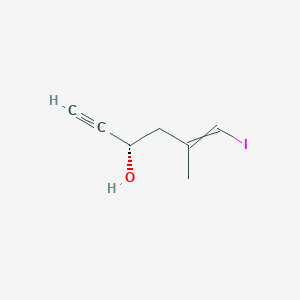
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
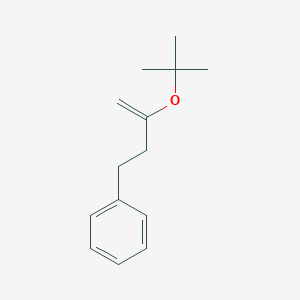
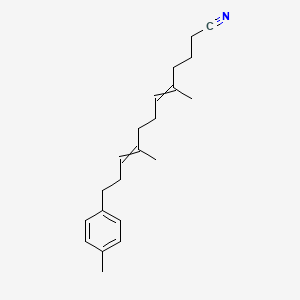

![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
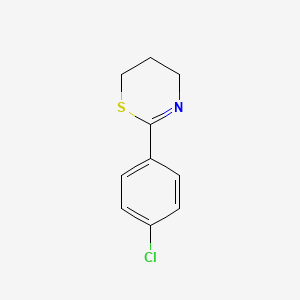
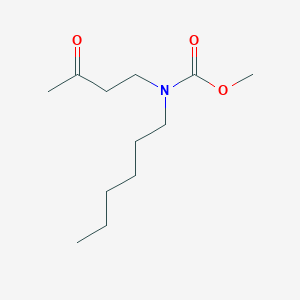
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
